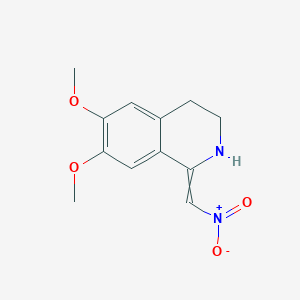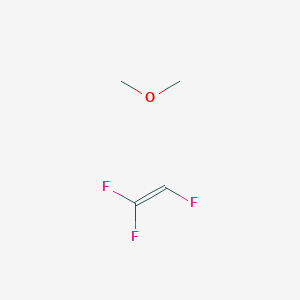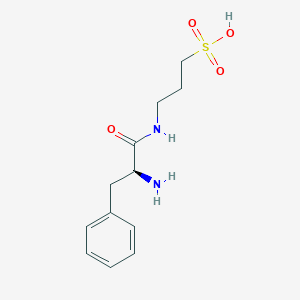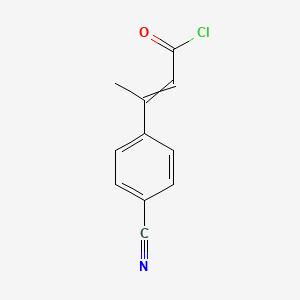
3-(4-Cyanophenyl)but-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyanophenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H8ClNO It is a derivative of butenoyl chloride, featuring a cyanophenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)but-2-enoyl chloride typically involves the reaction of 3-(4-cyanophenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
3-(4-Cyanophenyl)acrylic acid+SOCl2→3-(4-Cyanophenyl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
3-(4-Cyanophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-cyanophenyl)acrylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-(4-Cyanophenyl)acrylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
科学研究应用
3-(4-Cyanophenyl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action of 3-(4-Cyanophenyl)but-2-enoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
3-(4-Cyanophenyl)acrylic Acid: The precursor to 3-(4-Cyanophenyl)but-2-enoyl chloride.
4-Cyanobenzoyl Chloride: Another acyl chloride with a cyanophenyl group, but with different reactivity and applications.
3-(4-Cyanophenyl)propanoic Acid: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an acyl chloride with the presence of a cyanophenyl group
属性
CAS 编号 |
750647-42-8 |
|---|---|
分子式 |
C11H8ClNO |
分子量 |
205.64 g/mol |
IUPAC 名称 |
3-(4-cyanophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-8(6-11(12)14)10-4-2-9(7-13)3-5-10/h2-6H,1H3 |
InChI 键 |
GCFGUIHPTCJAAI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)Cl)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


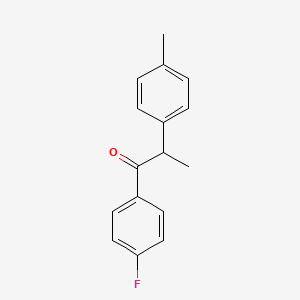
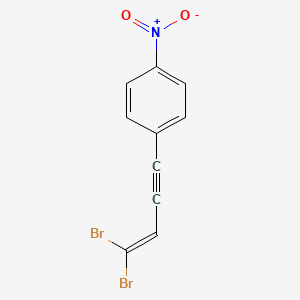

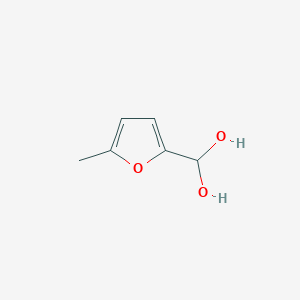

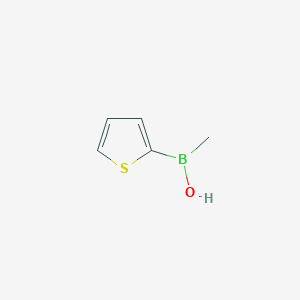
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
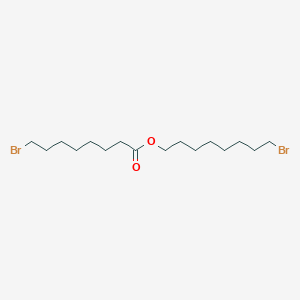
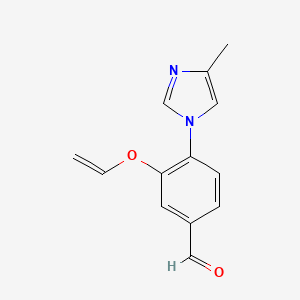
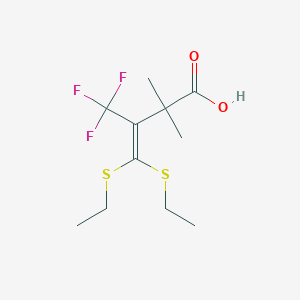
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
